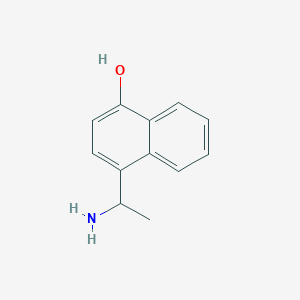
(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid: is a chiral amino acid derivative containing a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid typically involves the construction of the thiazole ring followed by the introduction of the amino acid side chain. One common method involves the cyclization of appropriate precursors under mild conditions. For example, the reaction of a thioamide with an α-halo ketone can yield the thiazole ring, which can then be functionalized to introduce the amino acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability. The specific conditions would depend on the desired scale and purity requirements.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the amino acid side chain.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiazole ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or the amino group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its chiral nature and functional groups. It can serve as a model compound for understanding the behavior of similar amino acid derivatives in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring and amino acid moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- (3S)-3-Amino-3-(dimethyl-1,3-thiazol-4-yl)propanoic acid
- (3S)-3-Amino-3-(methyl-1,3-thiazol-5-yl)propanoic acid
- (3S)-3-Amino-3-(ethyl-1,3-thiazol-5-yl)propanoic acid
Uniqueness
(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanoic acid is unique due to the presence of the dimethyl-substituted thiazole ring This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds
Propiedades
Fórmula molecular |
C8H12N2O2S |
|---|---|
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(2,4-dimethyl-1,3-thiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-4-8(13-5(2)10-4)6(9)3-7(11)12/h6H,3,9H2,1-2H3,(H,11,12)/t6-/m0/s1 |
Clave InChI |
DHKIPEQLMFVXTA-LURJTMIESA-N |
SMILES isomérico |
CC1=C(SC(=N1)C)[C@H](CC(=O)O)N |
SMILES canónico |
CC1=C(SC(=N1)C)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


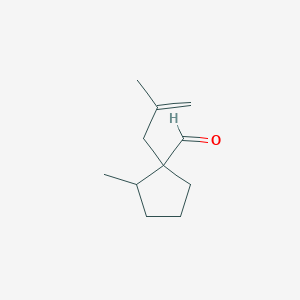
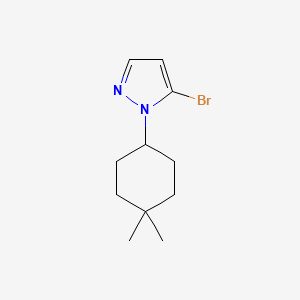
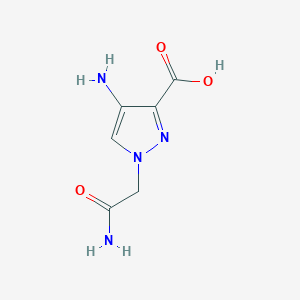
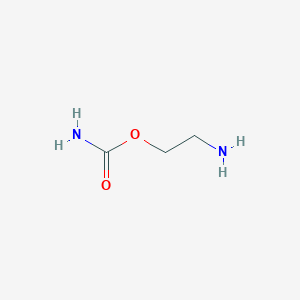
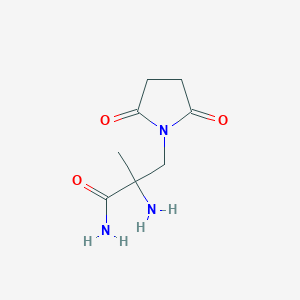

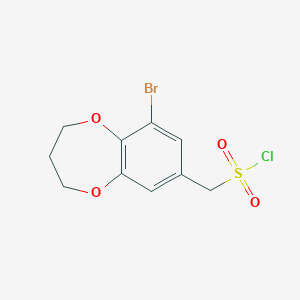

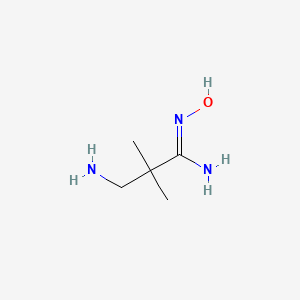


![1-Ethyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13309048.png)
![1-[1-Methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13309049.png)
